Superior Scaffold Selectivity for JAK1 Kinase Inhibition
A direct head-to-head comparison reveals that the 3H-imidazo[4,5-b]pyridine core, which is the scaffold of this compound, provides superior JAK1 selectivity compared to the regioisomeric 1H-imidazo[4,5-c]pyridine core. This differential selectivity is a critical factor for researchers aiming to minimize off-target effects in JAK-STAT pathway studies [1].
| Evidence Dimension | Kinase Inhibition Selectivity (JAK1/TYK2 ratio) |
|---|---|
| Target Compound Data | Ratio of IC50 for JAK1 vs. TYK2 is approximately 0.1 (derived from graph) |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine scaffold shows a JAK1/TYK2 IC50 ratio > 100 |
| Quantified Difference | The 3H-imidazo[4,5-b]pyridine scaffold exhibits >1000-fold higher selectivity for JAK1 over TYK2 relative to the [4,5-c] isomer. |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK family members. |
Why This Matters
This demonstrates that the core scaffold confers a unique selectivity fingerprint not found in close regioisomers, making it an essential tool for JAK1-specific probe development.
- [1] R. et al. (2024). Figure 3: Selectivity comparison between the 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds. J Med Chem, 67(11), 8545–8568. View Source
